4-Propylphenol
Description
Contextual Significance in Chemical and Biological Sciences
In the chemical sciences, 4-propylphenol is recognized for its versatility. It serves as a crucial intermediate or building block in the synthesis of more complex molecules, including liquid crystals, pharmaceuticals, and specialty chemicals. chemicalbook.comtcichemicals.comchemscene.com Its phenolic structure allows it to undergo various reactions such as hydrogenation, cracking, and hydrodeoxygenation, making it a valuable platform chemical. smolecule.comoup.com A significant area of modern chemical research focuses on producing this compound from renewable resources, particularly lignin (B12514952), a major component of biomass. smolecule.comresearchgate.netacs.org This positions this compound as a key player in the development of sustainable biorefineries aiming to replace fossil fuel-based feedstocks. researchgate.netmdpi.com
In the biological sciences, this compound exhibits a range of activities that have prompted extensive investigation. Studies have identified its antioxidant and antimicrobial properties. smolecule.com For instance, research has demonstrated its potential as a broad-spectrum antifungal agent, notably against the wheat pathogen Fusarium graminearum. acs.org The compound has also been studied for its interactions with biological systems, including its potential to inhibit enzymes and bind to hormone receptors, which raises research questions about its endocrine-disrupting capabilities. smolecule.com Furthermore, its presence in certain natural products, such as rum and malt (B15192052) whiskey, and its identification as a volatile organic compound in FHB-resistant wheat lines highlight its role in food science and plant pathology. chemicalbook.comacs.org The catabolism of this compound by bacteria like Rhodococcus is also a subject of study, with implications for bioremediation and the biological upgrading of lignin. frontiersin.org
Historical Overview of Research Trends
Early research on this compound centered on its identification in natural sources and the development of fundamental synthesis methods, such as the alkylation of phenol (B47542). smolecule.com As analytical techniques advanced, its presence was reported in various food products and as a metabolite. chemicalbook.com
The latter half of the 20th century and the early 21st century saw a shift in research focus. The growing interest in sustainable chemistry and biorenewable resources brought this compound to the forefront as a potential value-added chemical derived from lignin depolymerization. This spurred a wave of research into catalytic upgrading processes. Numerous studies have explored its conversion into other useful compounds. For example, research has detailed its hydrogenation over various catalysts, such as palladium and platinum-palladium systems, to produce 4-propylcyclohexanone (B1345700) and 4-propylcyclohexanols. oup.comoup.comoup.com Other catalytic studies have focused on hydrodeoxygenation to produce propylcyclohexane (B167486), a potential biofuel component, and cracking to yield smaller aromatic compounds like phenol and propylene (B89431). smolecule.commdpi.commdpi.com
More recently, research has delved deeper into its biological and environmental aspects. Studies from the 2020s have investigated its specific mechanisms of antifungal activity, its catabolic pathways in microorganisms, and its interactions at environmental interfaces like cell membranes. acs.orgfrontiersin.orgnsf.gov There is also a significant focus on optimizing its production from specific biomass-derived molecules like eugenol (B1671780), reflecting a trend towards highly selective and green chemical processes. researchgate.net
Scope and Research Imperatives for this compound Studies
The current and future research landscape for this compound is driven by imperatives in sustainability, biotechnology, and environmental science. Key research areas include:
Advanced Catalytic Upgrading: A primary goal is the development of highly efficient and selective catalysts for converting this compound into biofuels and platform chemicals. This involves designing robust catalysts, such as bimetallic or zeolite-supported systems, that can operate under mild conditions and minimize unwanted side reactions. oup.commdpi.com Research continues to explore novel catalytic routes, including transfer hydrogenation that avoids the need for external hydrogen gas. oup.comoup.com
Green Synthesis from Biomass: A major imperative is to optimize the production of this compound from lignocellulosic biomass. researchgate.net This includes enhancing the efficiency of lignin depolymerization and developing catalytic pathways for the direct conversion of lignin-derived molecules, like eugenol and other guaiacols, into this compound with high yield and selectivity. researchgate.netacs.org
Elucidation of Biological Mechanisms: Further investigation is needed to fully understand the molecular mechanisms behind this compound's biological activities. This includes detailing its mode of action as an antifungal agent against various pathogens and clarifying its interactions with cellular components like enzymes and receptors. smolecule.comacs.org Understanding these mechanisms is crucial for its potential application in agriculture as an ecological fungicide. acs.org
Metabolic and Environmental Fate: Research into the microbial catabolism of this compound is essential for both bioremediation strategies and for engineering microbes to convert it into other valuable products. frontiersin.org Studies on its behavior at environmental interfaces are also critical to fully assess its impact and persistence in aquatic and terrestrial systems. ontosight.ainsf.gov
Table 2: Summary of Spectroscopic Data Availability for this compound
| Spectroscopic Technique | Availability | Source |
|---|---|---|
| ¹H NMR | Spectrum available | chemicalbook.comspectrabase.com |
| ¹³C NMR | Spectrum available | spectrabase.com |
| Mass Spectrometry (MS) | Data available (GC-MS, ESI-QTOF) | nih.govspectrabase.com |
| Infrared (IR) Spectroscopy | Data available (Vapor Phase) | nist.govspectrabase.com |
| Raman Spectroscopy | Spectrum available | spectrabase.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLBUSXWBJMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022100 | |
| Record name | 4-Propylphenol | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; mp = 20-22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid, phenolic odour | |
| Record name | 4-Propylphenol | |
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| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
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| Record name | p-Propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
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Solubility |
1.28 mg/mL at 25 °C, insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | p-Propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.980-0.986 | |
| Record name | p-Propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
645-56-7 | |
| Record name | 4-Propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Propylphenol | |
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| Record name | 4-PROPYLPHENOL | |
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| Record name | Phenol, 4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 4-Propylphenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.407 | |
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| Record name | 4-PROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
21 - 22 °C | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthetic Approaches
Traditional organic synthesis provides several reliable methods for the production of 4-propylphenol, primarily through the modification of simpler phenolic precursors.
Alkylation Reactions of Phenolic Precursors
A prevalent de novo method for synthesizing this compound involves the direct alkylation of phenol (B47542). smolecule.com This process typically uses propylene (B89431) as the alkylating agent in the presence of an acid catalyst. smolecule.com The reaction conditions are generally controlled to favor the formation of the para-substituted product, this compound, which is the thermodynamically more stable isomer. smolecule.com This alkylation of phenols with olefins is considered a conventional route for producing various alkylphenols. researchgate.net
Catalytic Hydrogenation and Dehydrogenation Routes
Catalytic hydrogenation is a key transformation in both the synthesis and subsequent conversion of this compound. For instance, this compound can be synthesized from eugenol (B1671780) through a pathway that involves the hydrogenation of an intermediate, 4-allylphenol. rsc.org In other schemes, eugenol is first hydrogenated to form 4-propylguaiacol, which then serves as a precursor. researchgate.net
Conversely, this compound itself can undergo further transformations. The aromatic ring of this compound can be hydrogenated over a charcoal-supported palladium catalyst (Pd/C) in a water-ethanol co-solvent to produce 4-propylcyclohexanone (B1345700) and 4-propylcyclohexanols. researchgate.net Studies have also explored the transfer hydrogenation of this compound using bimetallic catalysts like platinum-palladium supported on graphite (B72142) (Pt-Pd/G). researchgate.net Dehydrogenation represents another transformation route for this compound.
Biomass-Derived Production Pathways
With a growing emphasis on sustainable chemical production, significant research has focused on deriving this compound from renewable biomass, particularly lignin (B12514952).
Conversion from Lignin and Lignin Monomers
This compound is a key product obtainable from the depolymerization and upgrading of lignin oil. smolecule.com Lignin, a complex aromatic biopolymer, can be broken down into a mixture of phenolic monomers, which can then be selectively converted to target chemicals like this compound. nih.gov This valorization of lignin is a cornerstone of modern biorefinery concepts. nih.gov For example, a "lignin-first" strategy, where catalytic conversion is integrated with biomass fractionation, can yield lignin oil that is then upgraded. nih.gov Using this approach with a Co₁-Fe₀.₁@NC catalyst, a 64.7 mol% yield of this compound was achieved from birch lignin oil. nih.gov
Hydrodeoxygenation of Lignin-Derived Phenolics (e.g., Eugenol, Guaiacol Derivatives)
Hydrodeoxygenation (HDO) is a critical process for converting oxygen-rich lignin-derived monomers, such as eugenol and 4-propylguaiacol, into this compound by removing oxygen-containing functional groups. researchgate.net This process typically involves high-pressure hydrogen and a heterogeneous catalyst. researchgate.net
The reaction often proceeds in steps. For eugenol, the pathway can involve initial hydrogenation of the allyl side chain to form 4-propylguaiacol, followed by the removal of the methoxy (B1213986) group to yield this compound. rsc.orgresearchgate.net A variety of catalysts have been developed to improve the efficiency and selectivity of this conversion. For example, a novel Ni-Co/Al-SBA-15 heterogeneous catalyst has been used to convert eugenol to this compound with 100% conversion and 93% yield under optimized conditions of 230°C and 30 bar of hydrogen pressure. researchgate.netresearchgate.net Similarly, the HDO of 4-propylguaiacol over a presulfided NiMo/Al₂O₃ catalyst predominantly forms this compound. acs.org
The choice of catalyst and reaction conditions significantly influences product distribution. semanticscholar.org Research has shown that catalysts like Pt/C are effective for the hydro-demethoxylation of 2-methoxy-4-propylphenol (B1219966) (4-propylguaiacol), affording yields of over 80% for this compound. cjcatal.com
| Feedstock | Catalyst | Key Conditions | Yield of this compound | Reference |
|---|---|---|---|---|
| Eugenol | Ni–Co/Al-SBA-15 | 230°C, 30 bar H₂, Isopropanol (B130326) | 93% | researchgate.netresearchgate.net |
| 4-Propylguaiacol | Presulfided NiMo/Al₂O₃ | Packed-bed microreactor | Predominant Product | acs.org |
| 2-Methoxy-4-propylphenol | Pt/C | - | >80% | cjcatal.com |
| Eugenol | Mg₁Fe₂Mo-S | 300°C, 5 MPa H₂, 3 h | 44.0% | sciengine.com |
| Eugenol | Ru catalyst on carbonaceous substrate (annealed at 750°C) | - | Notable Amount | semanticscholar.org |
Demethoxylation Processes
Demethoxylation, the specific cleavage of the C-O bond of a methoxy group, is a crucial step in producing this compound from common lignin monomers like 4-propylguaiacol. nih.govrsc.org This reaction requires catalysts that can selectively break the robust Caryl-OCH₃ bond while preserving the rest of the molecular structure. nih.gov
Several catalytic systems have been shown to be effective for this transformation. A sulfided NiMo/Al₂O₃ catalyst can selectively demethoxylate 4-propylguaiacol to give this compound with up to 70% yield at 80% conversion. rsc.org Similarly, a Co₁-Fe₀.₁@NC catalyst achieved an 88.3 mol% yield of this compound from eugenol, with the catalyst's CoNx sites being the primary active phase for demethoxylation. nih.gov Research into single-atom catalysts has shown that Au and Pt single atoms on specific supports exhibit excellent demethoxylation ability, converting 4-propylguaiacol to this compound with high selectivity. oaepublish.com
Innovative approaches have also been developed to drive this reaction without the need for external hydrogen. One such process uses a RuNi/NiAl₂O₄ catalyst where hydrogen is generated in-situ from water splitting on the Ni surface, which then drives the demethoxylation of lignin oil to produce this compound. figshare.comacs.org This method yielded 17.0 wt% of this compound from real birch lignin oil. figshare.comacs.org
| Feedstock | Catalyst | Key Conditions | Yield/Selectivity of this compound | Reference |
|---|---|---|---|---|
| 4-Propylguaiacol | Sulfided NiMo/Al₂O₃ | H₂ atmosphere | Up to 70% yield | rsc.org |
| Eugenol | Co₁-Fe₀.₁@NC | - | 88.3 mol% yield | nih.gov |
| Birch Lignin Oil | RuNi/NiAl₂O₄ | No exogenous H₂ | 17.0 wt% yield | figshare.comacs.org |
| 4-Propylguaiacol | Single-atom Au or Pt | - | High selectivity | oaepublish.com |
Catalytic Upgrading of Bio-Oils
The conversion of bio-oils, complex mixtures derived from biomass pyrolysis, into valuable chemicals like this compound is a key strategy in modern biorefineries. Catalytic upgrading is essential to deoxygenate and selectively transform the phenolic compounds present in bio-oil. For instance, the hydrodeoxygenation (HDO) of bio-oil over various catalysts can yield this compound among other products. mdpi.com Studies have shown that the composition of the upgraded bio-oil is highly dependent on the catalyst and reaction conditions employed. frontiersin.orgbiofueljournal.comnih.gov For example, the use of certain catalysts can steer the reaction towards the formation of phenols, with this compound being a significant component. aimspress.com The catalytic pyrolysis of biomass over zeolites is another prominent method, where the catalyst's properties influence the product distribution, favoring the generation of specific aromatic compounds. frontiersin.orgbiofueljournal.comnih.gov
Advanced Catalysis in this compound Synthesis and Transformation
The development of advanced catalytic systems is crucial for the selective and efficient synthesis and transformation of this compound. These catalysts are designed to facilitate specific chemical reactions, such as hydrodeoxygenation, dealkylation, and transalkylation, which are central to producing and modifying this compound.
Heterogeneous Catalysis Systems
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture and potential for regeneration and reuse. In the context of this compound, both zeolite-based and metal-supported catalysts have demonstrated significant potential.
Zeolites, with their well-defined microporous structures and tunable acidity, are exceptional catalysts for shape-selective reactions. biofueljournal.com Zeolites like ZSM-5, ferrierite (FER), ZSM-22 (TON), ZSM-5 (MFI), Beta (BEA), and Faujasite (FAU) have been investigated for the conversion of lignin-derived compounds. acs.org
ZSM-5, in particular, has shown remarkable performance in the dealkylation of 4-n-propylphenol to produce phenol and propylene. acs.org Its shape-selective nature is believed to suppress undesirable side reactions like disproportionation and transalkylation by sterically hindering the formation of bulky transition states within its pores. acs.org The presence of steam has been found to enhance the stability of ZSM-5 catalysts during this process. acs.orgmdpi.com Research has also explored the use of hierarchical ZSM-5 zeolites, which possess both micropores and mesopores, to improve the diffusion of bulky reactant and product molecules, thereby enhancing catalytic activity. nih.gov The catalytic activity of various zeolites in the transalkylation of this compound with benzene (B151609) has also been studied, with HZSM-5 showing high activity and selectivity. researchgate.net
| Zeolite Catalyst | Key Application in this compound Chemistry | Reference |
| ZSM-5 (MFI) | Dealkylation of 4-n-propylphenol; Transalkylation with benzene. | acs.orgresearchgate.net |
| FER, TON, BEA, FAU | Studied for the dealkylation of 4-n-propylphenol. | acs.org |
Metal-supported catalysts combine the activity of a metallic phase with the properties of a high-surface-area support. The choice of both the metal and the support is critical in determining the catalyst's performance.
Ni-Co/Al-SBA-15: A novel Ni-Co/Al-SBA-15 heterogeneous catalyst has been utilized for the conversion of eugenol to this compound, achieving a 100% conversion rate and a 93% yield of this compound under optimized conditions. researchgate.net The bimetallic nature of this catalyst is thought to play a key role in its high activity and selectivity.
Pt-Pd Bimetallic: Bimetallic catalysts, such as those containing platinum and palladium, are of interest for the hydrotreatment of lignin-derived compounds. rsc.org The interaction between the two metals can lead to enhanced catalytic activity, selectivity, and stability. rsc.org For example, a bimetallic Pt-Pd catalyst supported on activated carbon has been investigated for the hydrodeoxygenation of bio-oil. unimi.it
RuNi/NiAl2O4: A RuNi/NiAl2O4 catalyst has been developed for the demethoxylation of lignin oil to produce this compound without the need for an external hydrogen source. acs.orgmdpi.com In this system, hydrogen is generated in-situ from water and methanol (B129727), which is a byproduct of the demethoxylation reaction. acs.org This process can achieve a 17.0 wt% yield of this compound from real birch lignin oil. acs.org
Pt/Nb2O5: Platinum supported on niobia (Nb2O5) has been identified as a highly efficient catalyst for hydrodeoxygenation reactions. ufv.brtandfonline.com The high activity of Pt/Nb2O5 is attributed to a synergistic effect between the platinum metal and the niobium oxide support. ufv.br This catalyst has shown excellent performance in the conversion of lignin and model compounds into hydrocarbons. stfc.ac.ukrsc.org
Ni/HZSM-5@SiO2@Fe3O4: Nickel-based catalysts, such as Ni supported on HZSM-5, have been widely studied for upgrading bio-oil vapors. aimspress.com The addition of nickel to HZSM-5 can significantly increase the proportion of phenols in the resulting bio-oil. aimspress.com Core-shell structures like Ni/HZSM-5@SiO2@Fe3O4 are being explored to enhance catalyst stability and performance.
| Metal-Supported Catalyst | Key Application in this compound Chemistry | Conversion/Yield | Reference |
| Ni-Co/Al-SBA-15 | Conversion of eugenol to this compound. | 100% conversion, 93% yield of this compound. | researchgate.net |
| RuNi/NiAl2O4 | Demethoxylation of lignin oil to this compound. | 17.0 wt% yield of this compound from birch lignin oil. | acs.org |
| Pt/Nb2O5 | Hydrodeoxygenation of lignin and model compounds. | High activity and yields of hydrocarbons. | ufv.brstfc.ac.uk |
| Ni/HZSM-5 | Upgrading of bio-oil vapors. | Increased proportion of phenols in bio-oil. | aimspress.com |
The rational design of catalysts is paramount for achieving high selectivity towards this compound. This involves tailoring the catalyst's properties, such as acidity, metal dispersion, and the nature of the active sites. For example, the high efficiency of the Pt/Nb2O5 catalyst in hydrodeoxygenation is attributed to the synergistic effect between the platinum metal and the acidic sites of the niobia support. ufv.br The design of bifunctional catalysts, which possess both metal and acid sites, is a key strategy. The proximity of these sites can significantly influence the reaction pathway and product selectivity. mdpi.com
Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and temperature-programmed desorption (TPD) are essential for understanding the structure-activity relationships of these catalysts. researchgate.netresearchgate.net For instance, the characterization of Ni-Co/Al-SBA-15 revealed insights into its activity, selectivity, and stability. researchgate.net Similarly, the design of Pt/Nb2O5 involves understanding how the platinum nanoparticles interact with the niobia support to create active sites for hydrodeoxygenation. ufv.br
Metal-Supported Catalysts (e.g., Ni-Co/Al-SBA-15, Pt-Pd Bimetallic, RuNi/NiAl2O4, Pt/Nb2O5, Ni/HZSM-5@SiO2@Fe3O4)
Reaction Kinetics and Mechanistic Pathways
Understanding the reaction kinetics and mechanistic pathways is fundamental to optimizing the synthesis and transformation of this compound. The hydrodeoxygenation of this compound to propylcyclohexane (B167486) over a Pt@ZSM-5NS(one) catalyst, for example, proceeds through a multi-step reaction involving hydrogenation and dehydration. mdpi.com The reaction pathway involves the initial transformation of this compound to propylcyclohexanone, followed by further hydrogenation to propylcyclohexanol, which is then dehydrated to propylcyclohexene and finally hydrogenated to propylcyclohexane. mdpi.com
In the catalytic upgrading of bio-oils, complex reaction networks are at play. For instance, the catalytic pyrolysis of guaiacol, a lignin model compound, can proceed through different pathways depending on the catalyst's acidity, leading to either phenol or other products. nih.gov The dealkylation of 4-n-propylphenol over zeolites is proposed to follow classic carbenium ion chemistry, involving isomerization, disproportionation, transalkylation, and dealkylation. acs.org The study of reaction kinetics, often using model compounds like 4-propylguaiacol, helps in developing rate expressions and understanding the influence of various process parameters. acs.orgucl.ac.uk
Isomerization and Disproportionation Reactions
Catalyst Stability and Deactivation Mechanisms
Catalyst deactivation is a significant challenge in the conversion of this compound. The primary causes of deactivation include the formation of carbonaceous deposits (coke) and the blocking of active sites or pores by reaction intermediates or products. mdpi.commdpi.com
A key deactivation mechanism identified during the cracking of this compound over ZSM-5 zeolite is pore blocking by chemisorbed phenolates. mdpi.comdntb.gov.ua Spectroscopic analyses, such as FTIR, have shown the formation of these phenolate (B1203915) species during the reaction. mdpi.comresearcher.life These phenolates bind to Lewis acid sites within the zeolite framework, creating diffusional barriers and hindering access to the catalyst's active sites. mdpi.comdntb.gov.ua This blockage is a primary reason for the rapid initial decline in catalyst activity, especially in the absence of a co-feed like water. mdpi.com In addition to phenolates, light olefins like propylene, which are products of the dealkylation reaction, can react further to form polyaromatic coke, leading to a more permanent deactivation of the catalyst. dntb.gov.ua
Co-feeding water (steam) has been shown to have a dramatic positive effect on the stability and performance of zeolite catalysts during this compound conversion. mdpi.comacs.org The presence of water significantly delays the deactivation of the catalyst and can maintain high activity over extended periods. mdpi.comrsc.org
The primary role of water is to mitigate deactivation caused by phenolate formation. mdpi.com Water can hydrolyze the chemisorbed phenolates, facilitating their removal from the catalyst's acid sites and keeping the pores open. mdpi.commdpi.com This is attributed to the competitive adsorption between water and the phenolic compounds. rsc.org The high heat of adsorption of water on zeolites like H-ZSM-5 helps to reduce the residence time of phenolics at the active sites, thereby precluding the formation of pore-blocking species. acs.orgresearchgate.net
In the absence of water, a ZSM-5 catalyst can deactivate rapidly, with conversion dropping significantly within an hour. researchgate.netrsc.org However, the introduction of steam can restore and maintain high conversion levels. rsc.org This stabilizing effect is crucial for developing robust and economically viable processes for lignin valorization. scispace.com
Table 3: Effect of Water Co-feed on Deactivation Rate During this compound Conversion over ZSM-5
| Water Content in Feed (%) | First-Order Deactivation Rate Constant (min⁻¹) |
|---|---|
| 0 | 0.043 |
| 3 | 0.003 |
| 12 | 0.001 |
Data extracted from a study on the cracking of this compound over ZSM-5. mdpi.com
Spectroscopic and Computational Investigations
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. For 4-propylphenol, these methods reveal characteristic frequencies associated with its phenolic hydroxyl group, the propyl side chain, and the substituted benzene (B151609) ring.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, FTIR spectra show distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. For instance, the spectrum of this compound exhibits a characteristic semicircle stretching mode of the aromatic ring at approximately 1512 cm⁻¹. mdpi.com Studies involving the interaction of this compound with zeolites have utilized FTIR to track changes in the molecule, such as the formation of chemisorbed phenolates. mdpi.comresearchgate.net The analysis of gaseous products during the pyrolysis of related lignin (B12514952) model compounds by in-situ FTIR has also provided insights into decomposition mechanisms, revealing the evolution of functional groups with temperature. ncsu.edu
Table 1: Selected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | core.ac.uk |
| Aliphatic C-H Stretch | < 3000 | core.ac.uk |
| O-H Stretch | ~3250 - 3580 | ncsu.edu |
| C=C Aromatic Ring Stretch | ~1512 | mdpi.com |
Note: This table is compiled from data on this compound and related phenolic compounds. Exact frequencies can vary based on the sample state (e.g., neat, in solution, adsorbed).
Raman spectroscopy provides complementary information to FTIR, with different selection rules governing the activity of vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound has been recorded and is available in spectral databases. nih.govspectrabase.com In studies of catalytic cracking, Raman spectroscopy has been employed to characterize deposits on catalysts, where it was noted that polyaromatic species, a potential source of deactivation, were not observed in the spectra of spent ZSM-5 catalysts used in this compound conversion. mdpi.com
Table 2: Raman Spectroscopy Data for this compound
| Source of Spectrum | Instrument | Technique |
|---|---|---|
| Bio-Rad Laboratories, Inc. | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | FT-Raman |
Data sourced from PubChem. nih.gov Specific band assignments require further detailed analysis of the spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. chemicalbook.comspectrabase.com The spectrum typically shows signals for the aromatic protons on the benzene ring, the hydroxyl proton, and the protons of the propyl side chain (triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the ring). The integration of these signals corresponds to the number of protons in each unique environment, confirming the structure of the molecule. chegg.com
Table 3: Predicted and Experimental ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Shift (ppm) in D₂O | Experimental Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| Aromatic (C2-H, C6-H) | 7.02 | ~7.05 | Doublet | ~8.5 Hz |
| Aromatic (C3-H, C5-H) | 6.78 | ~6.78 | Doublet | ~8.5 Hz |
| Methylene (-CH₂-Ar) | 2.49 | ~2.51 | Triplet | ~7.6 Hz |
| Methylene (-CH₂-CH₃) | 1.57 | ~1.60 | Sextet | ~7.5 Hz |
| Methyl (-CH₃) | 0.89 | ~0.92 | Triplet | ~7.3 Hz |
| Hydroxyl (-OH) | - | ~4.73 | Singlet | - |
Predicted data from Human Metabolome Database. hmdb.ca Experimental data compiled from ChemicalBook and other sources. chemicalbook.comchemicalbook.com Shifts and coupling constants are approximate and can vary with solvent and instrument frequency.
The ¹³C NMR spectrum of this compound identifies all unique carbon atoms in the molecule. chemicalbook.com The spectrum shows distinct signals for the four types of carbon atoms in the aromatic ring (including the carbon attached to the hydroxyl group and the one attached to the propyl group) and the three different carbon atoms of the propyl side chain. researchgate.net These spectra are crucial for confirming the carbon skeleton of the molecule. spectrabase.com
Table 4: ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C4 (C-OH) | ~153.6 |
| C1 (C-CH₂CH₂CH₃) | ~135.5 |
| C2, C6 (CH) | ~129.5 |
| C3, C5 (CH) | ~115.1 |
| Methylene (-CH₂-Ar) | ~37.2 |
| Methylene (-CH₂-CH₃) | ~24.6 |
| Methyl (-CH₃) | ~13.9 |
Data compiled from spectral databases. chemicalbook.com Assignments are based on established chemical shift predictions and empirical data.
Chemical shift perturbations (CSPs) in NMR spectra occur when the electronic environment of a nucleus is altered, for example, through intermolecular interactions. bcm.edu This phenomenon is a sensitive probe for studying binding events and conformational changes. In studies of lignin-derived oligomers, which include this compound moieties, 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments have been used to investigate interactions with proteins. colab.ws Significant chemical shift perturbations were observed for signals in the aromatic regions of the lignin models upon binding, while signals from aliphatic groups were less affected. colab.ws This suggests that non-covalent interactions, such as π–π stacking and hydrophobic interactions involving the aromatic ring, are dominant factors in the binding process, providing crucial information for structural elucidation of the complex. colab.ws
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of chemical compounds. When coupled with chromatographic methods, it provides robust analysis of complex mixtures.
Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. rsc.org GC-MS is frequently used for the qualitative and quantitative analysis of this compound in various matrices. rsc.orgrsc.org
The technique has been applied to identify phenolic compounds in the depolymerization products of lignin, where this compound is a potential product. rsc.org For instance, in the analysis of lignin pyrolysis products, 2-methoxy-4-propylphenol (B1219966), a related compound, was identified with a major chromatographic peak at a retention time of 24.87 minutes. rsc.org GC-MS is also utilized in environmental monitoring to detect contaminants in wastewater and solid biofuels. mdpi.comdphen1.comvurup.sk For example, it can detect polymer markers like 2-methoxy-4-propylphenol in biomass at levels as low as 0.1%. mdpi.com Although powerful, GC-MS analysis can be time-consuming and may require extensive sample preparation. rsc.org
Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS) is a high-throughput analytical method that has been successfully developed for the identification and quantification of monolignols, including this compound. rsc.orgresearchgate.net This technique requires less analytical time and sample preparation compared to conventional GC-MS. rsc.org In negative ionization mode, this compound forms a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 135. rsc.org
DI-ESI-MS/MS has been validated for analyzing native and oxifunctionalized monolignols, which are important for the sustainable chemical industry. rsc.orgresearchgate.net The method demonstrates good accuracy, precision, and sensitivity for the quantification of this compound and its derivatives. rsc.orgresearchgate.net The technique's ability to provide a comprehensive overview of samples in a short run time makes it suitable for efficient screening. rsc.org For instance, a full scan can be completed in just 24 seconds, detecting deprotonated molecular ions over a wide m/z range. rsc.orgresearchgate.net
In tandem mass spectrometry (MS/MS), understanding the fragmentation pathways of a molecular ion is crucial for structural elucidation and for differentiating between isomers. nih.govlibretexts.org For this compound, the deprotonated molecular ion [M-H]⁻ at m/z 135 undergoes collision-induced dissociation (CID). rsc.org A characteristic fragmentation is the loss of ethene (C₂H₄), resulting in a product ion at m/z 106. rsc.org This fragmentation is helpful for identification purposes. rsc.org
The fragmentation patterns of isomers, such as those of propylphenol or more complex alkylphenols, can be distinct, allowing for their differentiation. oup.comsci-hub.ru The position of substituents on the alkyl chain influences the fragmentation. oup.com For example, isomers with a tertiary benzylic carbon show different fragmentation mechanisms compared to those with a primary alpha-carbon. oup.com While most structural isomers of functionalized monolignols can be differentiated by their unique fragmentation patterns, some, like certain ketone isomers, may exhibit similar fragmentations. rsc.org In such cases, considering the potential biotransformation pathways can aid in distinguishing between them. rsc.org Advanced techniques like ion mobility spectrometry (IMS) coupled with MS can provide an additional dimension of separation based on the ion's size and shape, further enhancing isomer differentiation. nih.govwaters.com
| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Reference |
|---|---|---|---|---|---|
| DI-ESI-MS/MS | Negative | 135 [M-H]⁻ | 106 | C₂H₄ (Ethene) | rsc.org |
Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS)
Computational Chemistry and Theoretical Modeling
Computational methods are invaluable for investigating the molecular properties of compounds like this compound at a quantum mechanical level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and other properties of molecules. researchgate.netresearchgate.netredalyc.org For phenolic compounds like this compound, DFT calculations can be used to determine optimized geometries, bond lengths, and bond angles. unipa.it
Studies have employed DFT to explore reaction pathways involving lignin model compounds, including derivatives of this compound. researchgate.netunipa.it For example, research on the conversion of eugenol (B1671780), a related compound, to this compound has utilized DFT to understand the reaction mechanisms. researchgate.net These calculations can also reveal how molecules like 2-methoxy-4-propylphenol interact with catalyst surfaces, providing insights into the cleavage of specific chemical bonds. researchgate.net The choice of the functional and basis set, such as B3LYP/6-311+g(d,p), is critical for obtaining accurate results. researchgate.net
Theoretical modeling helps in understanding the electronic structure and the nature of electronic transitions, which are fundamental to a molecule's interaction with light. The electronic spectrum of a molecule is characterized by transitions of electrons from occupied molecular orbitals to unoccupied ones. libretexts.orgaps.org For molecules with aromatic rings and heteroatoms like this compound, common transitions include π → π* and n → π*. libretexts.org
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement experimental data. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation and analysis of the molecule's dynamic behavior.
Vibrational Frequencies:
Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. These computations model the molecule's normal vibrational modes, which are based on the harmonic oscillator model. researchgate.net To improve accuracy and account for factors like basis set incompleteness and vibrational anharmonicity, the calculated frequencies are often scaled using appropriate factors. researchgate.net
For this compound, computational studies have investigated the vibrational frequencies of its different conformers (rotamers), which arise from the orientation of the n-propyl group. researchgate.net DFT and ab initio calculations have been performed to identify the geometries, energies, and vibrational frequencies of these rotamers in their ground (S₀), first excited (S₁), and cationic ground (D₀) states. researchgate.net These calculations help assign specific bands in the experimental spectra to particular molecular motions. For instance, calculations have identified characteristic vibrations such as the in-plane substituent-sensitive C-C₃H₇ bending, as well as in-plane and out-of-plane C-OH bending vibrations. researchgate.net A study using FTIR spectroscopy assigned the band at 1512 cm⁻¹ to the semicircle stretching mode of this compound. mdpi.com
The table below presents a selection of theoretically calculated vibrational frequencies for a stable rotamer of p-n-propylphenol, showcasing the type of data generated through computational analysis. researchgate.net
NMR Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. DFT-based methods can calculate the magnetic shielding tensors of nuclei in a molecule, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable when factors like conformational isomers are considered. nih.gov
For this compound, DFT calculations using functionals like B3LYP with basis sets such as 6-31G** have been used to determine theoretical parameters, including those that can be correlated with NMR data. icm.edu.pl While detailed predictive tables for this compound are specific to individual research studies, the general methodology allows for the generation of theoretical spectra that can be compared with experimental data. nih.govchemicalbook.com Such predictions are invaluable for confirming structural assignments and understanding how the electronic environment of each nucleus is affected by the molecular structure. For instance, ¹⁹F NMR studies on derivatized phenols, including this compound, show that the chemical shift is sensitive to the substitution pattern ortho to the phenolic oxygen, with the this compound derivative exhibiting the furthest downfield shift compared to its guaiacyl and syringol counterparts. acs.org
Simulation of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the complex reaction mechanisms involving this compound. By simulating reaction pathways and identifying the associated transition states, researchers can gain a molecular-level understanding of catalytic processes. These simulations can predict reaction kinetics, product selectivity, and the influence of various reaction conditions.
Catalytic Hydrodeoxygenation (HDO):
This compound is a key intermediate in the hydrodeoxygenation (HDO) of lignin-derived compounds like 4-propylguaiacol. chalmers.seacs.org Process simulation and reaction modeling have been extensively used to study this pathway. ucl.ac.ukmdpi.com Computational Fluid Dynamics (CFD) models and process simulators like Aspen Plus are employed to model the reaction in various reactor types, such as packed-bed microreactors. ucl.ac.ukmdpi.com These simulations often incorporate complex kinetic models, like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, to describe the surface reactions on catalysts such as NiMo/Al₂O₃. ucl.ac.ukmdpi.com The simulations allow for parametric studies, assessing the effects of temperature, pressure, and residence time on the conversion of 4-propylguaiacol and the yield of this compound. mdpi.com A kinetic model was developed that described the experimental results for the demethoxylation and dehydroxylation of 4-propylguaiacol with a high coefficient of determination. chalmers.se
Catalytic Cracking and Dealkylation:
The conversion of this compound into base chemicals like phenol (B47542) and propylene (B89431) is another critical reaction pathway studied through simulation. The cracking of the propyl side chain is often performed over acidic zeolite catalysts like H-ZSM-5. mdpi.comacs.org Static and dynamic Density Functional Theory (DFT) simulations have been used to unravel the molecular mechanism of this C-dealkylation reaction. acs.org These simulations can map the free-energy profiles of the reaction, confirming experimentally observed reactivity trends. acs.org For example, computations have shown that the nature of the alkyl carbon involved in the reaction strongly stabilizes the corresponding transition states, explaining differences in reactivity between various alkylphenols. acs.org DFT studies of a related lignin model compound over a zeolite catalyst proposed a reaction mechanism involving dehydroxylation, a γ-methyl shift, and subsequent Csp²-Csp³ bond β-scission to yield phenol. nih.gov
The table below summarizes key features of simulated reaction pathways involving this compound.
Biological Activities and Mechanistic Studies in Non Clinical Contexts
Antioxidant Properties and Radical Scavenging Mechanisms
Phenolic compounds are a well-studied class of antioxidants that function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. mdpi.com The resulting phenoxy radical is stabilized by resonance, preventing further propagation of radical chain reactions. mdpi.com The antioxidant capacity of these compounds can be evaluated through various in vitro assays. nih.gov
In Vitro Antioxidant Assays
The antioxidant potential of phenolic compounds is commonly assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, the β-carotene-linoleic acid bleaching assay, and the ferric reducing ability of plasma (FRAP) assay. mdpi.comnih.gov The DPPH assay, in particular, is widely utilized due to its simplicity, low cost, and rapid nature. nih.gov In this assay, the stable DPPH radical, which has a maximum absorbance at 515 nm, is reduced by an antioxidant, leading to a decrease in absorbance. mdpi.com
While some studies suggest that 4-propylphenol may possess antioxidant properties, other research indicates a lack of significant antioxidant activity. smolecule.com This highlights the variability in findings and the need for further investigation under standardized experimental conditions to conclusively determine its antioxidant capacity. nih.gov For instance, a study comparing various phenolic compounds noted that the positioning of hydroxyl groups significantly influences radical-scavenging capabilities, which may account for the differing observations regarding this compound.
Table 1: Common In Vitro Antioxidant Assays for Phenolic Compounds
| Assay | Principle | Measurement |
|---|---|---|
| DPPH Assay | Measures the scavenging of the stable DPPH radical by an antioxidant. mdpi.comnih.gov | Decrease in absorbance at 515 nm. mdpi.com |
| ABTS Assay | Measures the scavenging of the ABTS radical cation (ABTS•+). mdpi.com | Reduction in the color of the ABTS radical cation. |
| β-Carotene-Linoleic Acid Assay | Measures the inhibition of β-carotene oxidation by radicals generated from linoleic acid. mdpi.com | Rate of β-carotene bleaching. |
| FRAP Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov | Formation of a colored ferrous complex. |
Cellular Antioxidant Responses (excluding human cells/clinical trials)
In non-clinical cellular systems, phenolic compounds can exert antioxidant effects by protecting cell membranes from damage induced by reactive oxygen species (ROS). mdpi.com For example, studies on rat brain homogenates have shown that certain phenolic derivatives can inhibit lipid peroxidation initiated by iron ions. mdpi.com While specific data on this compound's direct effects in non-human cellular antioxidant response assays are not extensively detailed in the provided results, the general mechanism for phenolic compounds involves the quenching of free radicals, thereby preventing cellular damage. mdpi.com
Antimicrobial and Antifungal Activity against Phytopathogens
This compound has demonstrated notable activity against various plant pathogens, positioning it as a potential botanical fungicide. nih.govacs.org
Inhibition of Fungal Growth (e.g., Fusarium graminearum, Pestalotiopsis neglecta)
Research has shown that this compound effectively inhibits the mycelial growth of Fusarium graminearum, the causative agent of Fusarium head blight in wheat. nih.govacs.orgx-mol.com This inhibitory effect has been observed in both in vitro and in vivo tests. nih.govx-mol.com F. graminearum is a significant pathogen causing substantial crop losses. nih.govacs.org this compound was identified as a volatile organic compound produced by wheat lines resistant to this fungus. nih.govacs.orgx-mol.com
Beyond its effect on F. graminearum, this compound has shown a broad spectrum of antifungal activity, inhibiting other soil-borne pathogens, including various fungi and oomycetes. nih.govacs.orgx-mol.com While direct studies on its effect against Pestalotiopsis neglecta were not found in the search results, the broad-spectrum nature of its antifungal properties suggests potential activity against a range of phytopathogenic fungi. nih.govacs.org For context, other phenolic compounds like sesamol (B190485) have been shown to inhibit the growth of P. neglecta by disrupting cell membrane integrity and energy metabolism. researchgate.netmdpi.com
Table 2: Antifungal Activity of this compound
| Pathogen | Disease Caused | Effect of this compound |
|---|---|---|
| Fusarium graminearum | Fusarium head blight in wheat nih.govacs.org | Effectively inhibits mycelial growth. nih.govacs.orgx-mol.com |
| Other soil-borne pathogens | Various plant diseases | Exhibits different degrees of inhibition. nih.govacs.orgx-mol.com |
Mechanisms of Action against Microorganisms
The antimicrobial action of phenolic compounds generally involves interaction with microbial cell structures and metabolic processes. mdpi.com
A key mechanism of this compound's antifungal activity against F. graminearum is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govacs.orgx-mol.com Metabolomic analysis of F. graminearum treated with this compound revealed alterations in glutathione (B108866) metabolism, which is a primary indicator of ROS stress. nih.govacs.orgx-mol.com This was further confirmed by the direct measurement of increased ROS levels within the fungal cells. nih.govacs.orgx-mol.com The excessive accumulation of ROS leads to significant cellular damage, including harm to DNA and the cell membrane of the mycelium. nih.govacs.orgx-mol.com This mechanism of inducing ROS stress is a common antifungal strategy observed for other phenolic compounds as well. acs.org
Cell Membrane Integrity Disruption
This compound has been identified as a compound capable of disrupting the cellular integrity of various organisms, a key mechanism in its biological activity. This disruption is particularly evident in its antifungal properties. Research has shown that this compound can cause significant damage to the cell membranes of pathogenic fungi. acs.orgnih.gov This lipophilic compound is thought to integrate into the lipid bilayers of cell membranes, leading to a loss of stability and integrity. mdpi.com
Studies on the fungus Fusarium graminearum, the causative agent of Fusarium head blight in wheat, have demonstrated that this compound induces damage to the cell membrane. acs.orgnih.gov This damage is a result of the excessive accumulation of reactive oxygen species (ROS) triggered by the compound. acs.orgnih.gov The resulting oxidative stress leads to compromised membrane function. Similarly, other phenolic compounds are known to disrupt microbial cell membranes, causing increased permeability and eventual cell lysis. frontiersin.org This mechanism involves the accumulation of hydrophobic groups within the phospholipid bilayer, disrupting membrane integrity and causing leakage of intracellular components. cmro.in
Experiments using fluorescence-activated cell sorting (FACS) on other alkylphenols have shown the ability to induce phosphatidylserine (B164497) relocation to the outer leaflet of the plasma membrane, an indicator of membrane reordering. mdpi.com At higher concentrations, these compounds can lead to outright membrane disruption. mdpi.com The lipophilic nature and hydrogen-bonding acidity of phenolic compounds are considered primary factors in their ability to disrupt cell membranes. dtic.mil
Table 1: Effects of this compound and Related Compounds on Cell Membrane Integrity
| Organism/Cell Type | Compound | Observed Effect | Reference |
|---|---|---|---|
| Fusarium graminearum | This compound | Induced cell membrane damage via ROS accumulation. | acs.orgnih.gov |
| Microbial Cells | Phenolic Compounds | Disruption of lipid bilayer, increased permeability, cell lysis. | |
| CHO-mTRPA1 Cells | This compound | Altered membrane properties. | mdpi.com |
| S. aureus | Eugenol (B1671780) (related phenol) | Disruption of cell wall, increased permeability, leakage of cellular substituents. | frontiersin.org |
DNA Damage Pathways
The biological activity of this compound extends to the induction of DNA damage, a consequence often linked to its ability to generate oxidative stress. In the context of its antifungal action against Fusarium graminearum, metabolomics analysis has revealed that this compound triggers reactive oxygen species (ROS) stress. acs.orgnih.gov This is supported by observed changes in glutathione metabolism and increased ROS levels within the fungal cells. acs.orgnih.gov The excessive accumulation of ROS is a direct precursor to DNA damage in the mycelium. acs.orgnih.gov
While direct studies detailing the specific DNA damage pathways activated by this compound are limited, the mechanism is consistent with other phenolic compounds that induce oxidative stress. This oxidative stress can lead to damage to critical macromolecules, including DNA, proteins, and lipids. For instance, research on other food-derived compounds has utilized cellular assays, such as the p53R assay, to detect DNA strand-breaking activities. nih.gov Chemicals like pyrogallol (B1678534) and gallic acid, which share phenolic structures, have demonstrated potent DNA-damaging capabilities in such assays, often accompanied by cellular signals like H2AX phosphorylation, a hallmark of DNA double-strand breaks. nih.gov These findings suggest that the DNA damage induced by this compound likely follows similar oxidative stress-mediated pathways.
Interference with Fungal Energy Metabolism
This compound has been shown to interfere with the energy metabolism of fungi, which is a significant contributor to its antifungal efficacy. This interference is a key aspect of its mechanism of action, complementing its effects on cell membrane integrity and DNA integrity. Although direct studies on this compound's impact on fungal energy metabolism are not extensively detailed in the provided results, the actions of similar phenolic compounds provide strong evidence for this mechanism.
For example, studies on the phenolic compound sesamol demonstrated a decrease in ATP levels and the activity of key enzymes within the tricarboxylic acid (TCA) cycle in fungi. researchgate.netmdpi.com This directly indicates an interference with energy metabolism. This disruption of the central energy-producing pathway would severely inhibit fungal growth and viability. Given that phenolic compounds often exhibit similar modes of action, it is plausible that this compound exerts a comparable effect. The disruption of energy metabolism, coupled with damage to the cell membrane and DNA, creates a multi-pronged attack on fungal cells, leading to effective inhibition of their growth. researchgate.net
Biochemical Interactions at the Molecular Level
Enzyme Inhibition Studies (e.g., metabolic pathways)
Research indicates that this compound has the potential to inhibit certain enzymes involved in various metabolic pathways. smolecule.com This inhibitory action can affect cellular functions and has implications for metabolism and toxicity. smolecule.com While comprehensive studies on the specific enzymes inhibited by this compound are not extensively detailed, the broader class of phenolic compounds is known to bind to enzymes and block their functions. cmro.in This can include enzymes associated with the synthesis of proteins, DNA, and RNA. cmro.in
For instance, the metabolism of the related compound 4-vinylphenol (B1222589) is primarily carried out by the cytochrome P450 enzymes CYP2E1 and CYP2F2. nih.gov Inhibition of these enzymes was found to prevent the toxicity associated with 4-vinylphenol, indicating that a metabolite is responsible for its adverse effects. nih.gov This highlights the importance of enzymatic pathways in the bioactivity of such phenolic compounds. The potential for this compound to act as an enzyme inhibitor suggests it could interfere with critical biological processes.
Receptor Binding Affinity Investigations (e.g., endocrine disruption potential in model organisms)
This compound has been investigated for its potential to interact with hormone receptors, raising concerns about its capacity as an endocrine-disrupting chemical (EDC). smolecule.com EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. oup.com
Studies have shown that this compound can bind to estrogen receptors, potentially interfering with hormonal functions in various organisms. smolecule.comepa.gov The U.S. Environmental Protection Agency (EPA) has included this compound in its Endocrine Disruptor Screening Program (EDSP). epa.gov Data from the ToxCast™ program indicates that this compound has shown activity in estrogen receptor bioassays. epa.gov
The structural characteristics of many EDCs include a phenol (B47542) group with a hydrophobic moiety at the para-position, a feature present in this compound. jst.go.jp Functional assays have demonstrated that even so-called "weak" estrogens can be as potent as endogenous hormones in some biological systems. oup.com Furthermore, studies on annelid invertebrates have shown that their estrogen receptors, which are evolutionarily ancient, can be activated by various known EDCs, highlighting the broad potential for these compounds to affect diverse species. researchgate.net The development of quantitative structure-activity relationship (QSAR) models for predicting the estrogenic activity of chemicals is an active area of research to pre-screen substances for their endocrine disruption potential. ivl.se
Table 2: Estrogen Receptor Bioactivity Data for this compound from EPA ToxCast™
| Chemical Name | Agonist Hits | Antagonist Hits | Agonist/Antagonist Hits | Agonist Active | Agonist Model Score | Antagonist Active | Antagonist Model Score |
|---|---|---|---|---|---|---|---|
| This compound | 0 | 0 | 0 | 1 | 0.0275 | 0 | 0.0275 |
Source: EPA Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity data as of June 1, 2015. epa.gov
Role in Plant Defense Mechanisms and Ecological Interactions
Phenolic compounds, including this compound, play a significant role in plant defense and ecological interactions. researchgate.net Plants synthesize and release a diverse array of secondary metabolites in response to biotic stresses such as attacks from herbivores, insects, and pathogens. researchgate.netweebly.com These compounds can have antimicrobial and antioxidant properties that help the plant defend against infections. researchgate.net
This compound has been identified as a volatile organic compound (VOC) produced by wheat lines that are resistant to Fusarium head blight (FHB), a disease caused by the fungus Fusarium graminearum. acs.orgnih.gov Its presence in these resistant lines suggests a role in the plant's defense mechanism against this pathogen. acs.orgnih.gov In vitro and in vivo tests have confirmed that this compound effectively inhibits the mycelial growth of F. graminearum, demonstrating its direct antifungal activity. acs.orgnih.gov This indicates that this compound could be considered for use as an ecological fungicide due to its broad-spectrum antifungal properties. acs.orgnih.gov
The release of VOCs like this compound can mediate multitrophic interactions. weebly.com These chemical signals can be perceived by other organisms in the environment, influencing the behavior of herbivores and their natural enemies. weebly.com For example, the related compound 2-methoxy-4-propylphenol (B1219966) has been identified in the defense emissions of the oak Quercus agrifolia and acts as a ligand for odorant receptors in insects, potentially influencing their host-plant selection. ijbs.com This highlights the crucial role of such phenolic compounds in shaping the chemical ecology of plant-insect and plant-pathogen interactions. weebly.comijbs.com
Environmental Dynamics and Biotransformation Pathways
Natural Occurrence and Distribution
Presence in Plants and Food Matrices
4-Propylphenol is a naturally occurring compound found in a variety of plants and food items. smolecule.com Its presence has been identified in spices such as cloves and cinnamon. The compound is also found in certain fruits and has been detected in brandy, mushrooms, and rhubarb, contributing to their characteristic aromas. easycandle.plfragranceconservatory.com Additionally, this compound has been identified in the pyroligneous acid extracted from bamboo. researchgate.net
Table 1: Natural Occurrence of this compound in Various Food and Plant Matrices
| Food/Plant Matrix | Reference |
|---|---|
| Cloves | easycandle.pl |
| Cinnamon | easycandle.pl |
| Various Fruits | smolecule.comeasycandle.pl |
| Brandy | fragranceconservatory.com |
| Mushrooms | fragranceconservatory.com |
| Rhubarb | fragranceconservatory.com |
Detection in Environmental Samples
The presence of this compound extends to various environmental compartments, including water and soil. smolecule.com It has been detected in groundwater samples, often at lower concentrations compared to wastewater, suggesting some level of attenuation during onsite wastewater treatment processes. whiterose.ac.uk For instance, studies have reported its presence in groundwater at concentrations ranging from below the reporting limit to 530 ng/L. whiterose.ac.uk In soil, methods have been developed for the determination of trace amounts of related compounds, indicating the potential for this compound to be present and detectable in terrestrial environments. researchgate.net Its detection in environmental samples is a subject of ongoing research to understand its distribution and potential impact. smolecule.com
Table 2: Detection of this compound in Environmental Samples
| Environmental Matrix | Concentration Range | Reference |
|---|---|---|
| Groundwater | [<="">5] |
Environmental Fate and Degradation Processes
Biodegradation Pathways in Aquatic and Terrestrial Systems
The environmental fate of this compound is significantly influenced by biodegradation in both aquatic and terrestrial ecosystems. smolecule.com While specific pathways for this compound are not extensively detailed in the provided search results, the degradation of related alkylphenols involves the breakdown of the alkyl chain and modification of the phenol (B47542) ring. In general, factors such as solubility, compound size, and structure influence the potential for biodegradation. iwaponline.com The degradation of similar compounds, like alkylphenol polyethoxylates, in the environment can result in the formation of alkylphenols such as 4-nonylphenol. usgs.gov Research on the hydrogenolysis of lignin (B12514952), a complex polymer from which phenolic compounds can be derived, shows that compounds like 4-propyl-2-methoxyphenol can be broken down into other phenolic monomers, suggesting potential pathways for this compound transformation. mdpi.com
Photodegradation and Other Abiotic Transformations
Abiotic processes, including photodegradation, play a role in the transformation of this compound in the environment. While detailed studies specifically on the photodegradation of this compound are not extensively available in the provided results, research on other phenolic compounds and antibiotics highlights the importance of this process. researchgate.netresearchgate.net For example, studies on other emerging organic contaminants investigate the role of photodegradation in their environmental fate. researchgate.net The general principles of chemical oxidation, using agents like chlorine, chlorine dioxide, or ozone in water treatment, can also lead to the degradation of such organic compounds. iwaponline.com
Metabolite Identification from Environmental Degradation
The degradation of this compound and related compounds in the environment leads to the formation of various metabolites. For instance, the degradation of alkylphenol polyethoxylates results in metabolites like 4-nonylphenolmonoethoxycarboxylate (NP1EC) and 4-nonylphenoldiethoxycarboxylate (NP2EC). usgs.gov In the context of lignin degradation, a potential source of phenolic compounds, the hydrogenolysis of related structures can yield various aromatic monomers. mdpi.com The identification of these metabolites is crucial for understanding the complete environmental impact of the parent compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-n-propylphenol |
| p-propylphenol |
| 4-nonylphenol |
| 4-nonylphenolmonoethoxycarboxylate (NP1EC) |
| 4-nonylphenoldiethoxycarboxylate (NP2EC) |
| 4-propyl-2-methoxyphenol |
| Chlorine |
| Chlorine dioxide |
Bioaccumulation Potential in Model Organisms
The bioaccumulation potential of a chemical refers to the process by which the substance is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the environment. This is a critical aspect of environmental risk assessment, as it can lead to the transfer of chemicals through the food web. The potential for bioaccumulation is often characterized by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF describes the uptake from water, while the BAF includes uptake from all sources, including food and sediment. sfu.canih.gov
For this compound, available data indicates a low to moderate potential for bioaccumulation in aquatic organisms. The octanol-water partition coefficient (log Kow), a key indicator of a substance's hydrophobicity and potential to accumulate in fatty tissues, has been reported to be 3.2. Generally, substances with a log Kow greater than 3 are considered to have the potential for bioconcentration.
Specific studies and data sheets provide some quantitative estimates for the bioaccumulation of this compound and related compounds. A Safety Data Sheet for p-propylphenol lists a Bioconcentration Factor (BCF) of 3.2. fishersci.fi In a determination for a related substance under a Premanufacture Notice (PMN), the U.S. Environmental Protection Agency (EPA) estimated a BCF of 28 and a Bioaccumulation Factor (BAF) of 41. epa.gov Based on these values, the EPA concluded that the substance has a low potential for bioaccumulation and is not expected to cause significant food-chain effects. epa.gov
These values suggest that while this compound has a tendency to partition from water into aquatic organisms, it does not accumulate to the very high levels seen with more persistent and hydrophobic compounds.
Table 1: Reported Bioaccumulation and Bioconcentration Factors for this compound and Related Compounds
| Parameter | Value | Context/Source | Reference |
|---|---|---|---|
| Log Kow | 3.2 | Physicochemical property indicating bioaccumulation potential. | fishersci.fi |
| Bioconcentration Factor (BCF) | 3.2 | For p-Propylphenol. | fishersci.fi |
| Bioconcentration Factor (BCF) | 28 | Estimated for a related substance in a US EPA PMN review. | epa.gov |
| Bioaccumulation Factor (BAF) | 41 | Estimated for a related substance in a US EPA PMN review. | epa.gov |
Transport and Distribution Modeling in Environmental Compartments
The transport and distribution of this compound in the environment are governed by its physicochemical properties, which determine how it partitions between air, water, soil, and sediment. ontosight.ai Computational models, particularly fugacity models, are widely used to predict the environmental fate of chemicals. researcher.lifeslu.seulisboa.pt These models use parameters such as water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant to estimate the likely distribution of a substance in a model environment. chemsafetypro.com
The U.S. EPA's Estimation Programs Interface (EPI) Suite™ is a widely used tool that includes a Level III multimedia fugacity model to predict the partitioning of chemicals among environmental compartments. chemsafetypro.comepa.govepisuite.dev For this compound, such models would predict its distribution based on its specific properties.
Key parameters influencing its transport include:
Soil Adsorption Coefficient (Koc): This value indicates the tendency of a chemical to adsorb to the organic matter in soil and sediment. ecetoc.orgchemsafetypro.com A higher Koc value signifies lower mobility in soil and a greater tendency to be found in soil and sediment rather than in water. chemsafetypro.comchemsafetypro.com Based on its log Kow of 3.2, this compound is expected to have a moderate Koc value, suggesting it will be moderately mobile in soil.
Henry's Law Constant: This constant describes the partitioning of a chemical between air and water. It indicates the potential for a substance to volatilize from water surfaces. charite.de The Henry's Law constant for this compound suggests that volatilization from water surfaces is a possible but not a dominant transport process.
Modeling studies of related short-chain alkylphenols indicate that upon release into the environment, these substances will partition into various compartments. charite.de Due to its moderate water solubility and hydrophobicity, this compound is expected to be found primarily in the water and soil/sediment compartments. Research on similar phenolic compounds shows they can exhibit an affinity for air/aqueous interfaces and interact with organic matter, which influences their transport.
Table 2: Key Physicochemical Properties of this compound for Environmental Transport Modeling
| Parameter | Typical Estimated Value/Range | Significance in Modeling | Reference |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 3.2 | Indicates hydrophobicity; used to estimate partitioning into soil/sediment and biota. | fishersci.fi |
| Log Koc (Soil Adsorption Coefficient) | 2.8 - 3.5 (Estimated) | Predicts partitioning between water and soil/sediment. Indicates moderate mobility. | ecetoc.orgchemsafetypro.com |
| Henry's Law Constant (atm·m³/mol) | ~1.0 x 10-6 (Estimated) | Predicts partitioning between air and water (volatilization potential). | charite.dehenrys-law.org |
Note: Koc and Henry's Law Constant values are often estimated using QSAR (Quantitative Structure-Activity Relationship) models like those in the EPI Suite™ when experimental data is limited. chemistryforsustainability.org
Advanced Applications in Chemical Science and Engineering
Chemical Intermediate in Organic Synthesis
As a reactive molecule, 4-propylphenol serves as a crucial starting material or intermediate in the synthesis of a wide array of other valuable chemicals. Its phenolic hydroxyl group and the aromatic ring can undergo various chemical transformations, allowing for the creation of complex molecules with specific functionalities.
Precursor for Specialty Chemicals and Derivatives (e.g., fragrances)
This compound is a recognized precursor in the synthesis of various specialty chemicals, including those used in the fragrance and flavor industries. smolecule.comontosight.ai Its characteristic phenolic odor makes it a useful component in some fragrance formulations. ontosight.ai More significantly, it can be chemically modified to produce a range of derivatives with desirable aromatic properties. For instance, hydrogenation of this compound can yield derivatives like cyclohexanones and cycloalcohols, which are valuable intermediates in the synthesis of fragrances and pharmaceuticals. smolecule.com Furthermore, its derivative, 2-methoxy-4-propylphenol (B1219966) (also known as 4-propylguaiacol), is widely used in the flavor and fragrance industry for its spicy and smoky notes. nbinno.com
Recent research has also focused on the efficient and environmentally friendly synthesis of this compound itself from bio-based sources like eugenol (B1671780), a principal component of clove oil. researchgate.netias.ac.inias.ac.in This process often involves hydrogenation and demethoxylation reactions, highlighting the interconnectedness of fragrance compounds and the potential for green chemistry in this sector. researchgate.netias.ac.inias.ac.in
Building Block for Polymeric Materials
The structure of this compound makes it a suitable building block for the creation of polymeric materials. The phenolic hydroxyl group can participate in polymerization reactions, such as condensation polymerization, to form polymer backbones. The propyl group, in turn, can influence the physical properties of the resulting polymer, such as its flexibility and solubility.
Lignin (B12514952), a complex natural polymer and a major component of biomass, is structurally composed of propylphenolic subunits. rug.nlacs.org The valorization of lignin often involves breaking it down into its constituent monomers, including this compound. These monomers can then be utilized to synthesize new polymers, effectively using a renewable resource to create valuable materials. acs.orgmdpi.com Research is ongoing to develop efficient methods for the depolymerization of lignin and the subsequent polymerization of the resulting phenolic compounds, including this compound, into novel bio-based polymers. acs.orgmdpi.com The incorporation of such rigid, aromatic structures derived from this compound can enhance the stiffness and thermal properties of the resulting polymers. researchgate.net
Materials Science Applications
In the field of materials science, this compound and its derivatives are utilized to enhance the properties of existing materials and as precursors for the development of new, advanced materials.
Additive in Polymeric Materials (e.g., for enhanced stability)
Due to its phenolic structure, this compound exhibits antioxidant properties. smolecule.com This characteristic makes it a valuable additive in polymeric materials to improve their stability against oxidative degradation. smolecule.com When incorporated into a polymer matrix, it can help to prevent the material from breaking down due to exposure to heat, light, and oxygen. pharmiweb.com This extends the service life and maintains the performance of the polymer product. Lignin, which is rich in phenolic structures similar to this compound, is also recognized for its antioxidant and UV-blocking properties, making it a useful additive in polymer blends. acs.org
Novel Material Precursors
This compound serves as a precursor for the synthesis of novel materials with specialized functionalities. For example, it can be used in the production of resins and other industrial chemicals. Its derivatives can be tailored for specific applications in areas like agrochemicals and specialty coatings. nbinno.com
Furthermore, research into the catalytic conversion of this compound is paving the way for new material synthesis routes. For instance, the cracking of this compound over zeolite catalysts can produce phenol (B47542) and propylene (B89431), which are key commodity chemicals for the polymer industry. mdpi.comresearchgate.net This process is a critical step in upgrading lignin-derived compounds into valuable platform chemicals for the production of a wide range of materials. mdpi.com
Sustainable Chemical Production from Renewable Resources
A significant and growing area of research focuses on the sustainable production of this compound from renewable resources, primarily lignin. Lignin is the most abundant natural source of aromatic compounds on Earth and is a major byproduct of the pulp and paper industry. mdpi.comrsc.org
The process of "lignin valorization" aims to convert this complex biopolymer into high-value chemicals, with this compound being a key target product. rug.nlnih.govresearchgate.net This is often achieved through a "lignin-first" approach, where lignin is extracted from biomass and catalytically converted into well-defined phenolic monomers before the carbohydrate fraction is processed. rug.nl
Several catalytic strategies are being explored for the selective conversion of lignin-derived compounds, such as eugenol and other methoxy-substituted phenols, into this compound. researchgate.netias.ac.inias.ac.innih.gov These methods often involve hydrodeoxygenation (HDO) and demethoxylation reactions. researchgate.netnih.gov For example, a recent study reported the successful synthesis of this compound from bio-based eugenol with a high yield using a novel Ni-Co/Al-SBA-15 catalyst. researchgate.netias.ac.inias.ac.in Another approach demonstrated the selective production of this compound from lignin oil without the need for an external hydrogen source, utilizing a RuNi/NiAl2O4 catalyst. acs.org These advancements highlight the potential for producing this compound and its derivatives in a more sustainable and environmentally friendly manner, reducing our reliance on fossil fuels for the production of valuable chemicals and materials. mdpi.comresearchgate.net
Interactive Data Table: Catalytic Conversion of Lignin-Derived Compounds to this compound
| Feedstock | Catalyst | Key Process | Product Yield (mol %) | Reference |
| Birch Lignin Oil | Co1-Fe0.1@NC | Demethoxylation & Hydrogenation | 64.7 | nih.gov |
| Eugenol | Co1-Fe0.1@NC | Demethoxylation & Hydrogenation | 88.3 | nih.gov |
| Eugenol | 5 wt% Ni-Co/Al-SBA-15 | Hydrogenation & Demethoxylation | 93.0 | researchgate.netias.ac.inias.ac.in |
| Birch Lignin Oil | RuNi/NiAl2O4 | Demethoxylation (self-hydrogen supplied) | 17.0 (wt %) | acs.org |
Bio-Based Chemical Manufacturing
This compound is a significant platform chemical that is increasingly being produced from renewable biomass resources, particularly lignin. Lignin, an abundant aromatic biopolymer, is a key component of lignocellulosic biomass and serves as a promising feedstock for valuable aromatic chemicals, moving away from traditional petroleum-based production. sci-hub.semdpi.com The valorization of lignin to produce specific, high-value chemicals like this compound is a central focus in the development of integrated biorefineries. mdpi.comnih.gov
"Lignin-first" strategies are particularly effective, as they involve the catalytic conversion of lignin concurrently with the biomass fractionation process. rsc.org This approach helps to prevent the condensation reactions of lignin fragments that can lower monomer yields, making it possible to obtain 4-propylphenols in nearly quantitative theoretical yields under optimal conditions. rsc.org
Research has demonstrated several successful pathways for producing this compound from lignin-derived materials:
From Lignin Oil: One method involves the selective demethoxylation of lignin oil, which can be obtained from raw biomass like birch or cornstalk through a "lignin-first" strategy. nih.gov Using a magnetic Co-Fe@N-Doped Carbon catalyst, a 64.7 mol% yield of this compound was achieved from birch lignin oil. nih.gov Another process utilizes a RuNi/NiAl2O4 catalyst to convert lignin oil to this compound without requiring an external hydrogen source, achieving a 17.0 wt% yield. acs.orgfigshare.com This process is driven by hydrogen generated from water splitting on the catalyst surface and subsequent methanol (B129727) reforming. figshare.com
From Eugenol: Eugenol, another key phenolic molecule derivable from lignocellulosic biomass, can serve as a precursor. researchgate.net A novel Ni-Co/Al-SBA-15 heterogeneous catalyst has been used to convert eugenol to this compound with 100% conversion and a 93% yield in an isopropanol (B130326) medium. researchgate.net
From 4-Propylguaiacol: A two-step process can be employed where 4-propylguaiacol, a common lignin model compound, is first selectively demethoxylated using a sulfided NiMo/Al2O3 catalyst to produce this compound with up to a 70% yield. rsc.org
These methods highlight the potential of catalytic processes to selectively transform complex biomass-derived feedstocks into high-value chemical building blocks like this compound. nih.gov
Table 1: Selected Bio-Based Production Routes for this compound
| Feedstock | Catalyst | Key Process | Yield of this compound | Source(s) |
| Birch Lignin Oil | Co₁-Fe₀.₁@NC | Selective Demethoxylation | 64.7 mol% | nih.gov |
| Birch Lignin Oil | RuNi/NiAl₂O₄ | Demethoxylation (no exogenous H₂) | 17.0 wt% | acs.orgfigshare.com |
| Eugenol | Ni–Co/Al-SBA-15 | Hydrogenation & Demethoxylation | 93% | researchgate.net |
| 4-Propylguaiacol | Sulfided NiMo/Al₂O₃ | Selective Catalytic Demethoxylation | Up to 70% | rsc.org |
Precursor in Biofuel Component Synthesis (e.g., propylcyclohexane)
This compound, derived from lignin, is a valuable intermediate for the synthesis of advanced biofuel components, particularly high-energy-density cycloalkanes like propylcyclohexane (B167486). mdpi.comnih.gov The primary conversion method is catalytic hydrodeoxygenation (HDO), a process that removes oxygen atoms from the phenolic structure and saturates the aromatic ring, typically using hydrogen gas and a heterogeneous catalyst. smolecule.com
The HDO of this compound to propylcyclohexane is a multi-step reaction. A common pathway involves the initial hydrogenation of the aromatic ring to form 4-propylcyclohexanone (B1345700), which is then further hydrogenated to 4-propylcyclohexanol. mdpi.com Subsequently, this alcohol undergoes dehydration to yield propylcyclohexene, which is finally hydrogenated to the target product, propylcyclohexane. mdpi.com An alternative route involves the direct dehydroxylation of this compound to form propylbenzene, which is then hydrogenated to propylcyclohexane. rsc.org
Numerous catalyst systems have been developed to optimize the yield and selectivity of propylcyclohexane:
Platinum-Based Catalysts: Platinum (Pt) supported on active carbon (Pt/AC) has demonstrated very high selectivity, yielding more than 99% propylcyclohexane at 280°C and 40 bar of hydrogen. mdpi.com Similarly, a Pt catalyst on a hierarchical ZSM-5 nanosheet support (Pt@ZSM-5NS(one)) achieved 100% conversion of this compound and 100% selectivity to propylcyclohexane under milder conditions of 110°C. mdpi.com
Nickel-Based Catalysts: A combinational catalyst system using Raney Ni and HZSM-5 with isopropanol as a hydrogen-donating solvent has been shown to directionally achieve a 93.2% yield of propylcyclohexane. nih.gov A sulfided Nickel-Molybdenum (NiMo) catalyst can also produce high yields of cycloalkanes (up to 94%) from phenolic feedstocks. rsc.org
Bimetallic Catalysts: A PtMo bimetallic catalyst supported on multiwalled carbon nanotubes (PtMo/MWCNT) has been used to completely deoxygenate lignin-derived phenols, such as 2-methoxy-4-propylphenol, to produce propylcyclohexane in over 97% yield. google.com
The choice of catalyst and reaction conditions allows for the targeted production of either propylcyclohexane for jet fuel applications or propylbenzene, an aromatic hydrocarbon. nih.govresearchgate.net This flexibility makes this compound a versatile precursor in the production of drop-in fuels from renewable sources. nih.gov
Table 2: Catalytic Conversion of this compound to Propylcyclohexane
| Catalyst | Support / Co-catalyst | Temperature | Pressure | Conversion / Yield | Source(s) |
| Pt | Active Carbon (AC) | 280°C | 40 bar H₂ | >99% yield of propylcyclohexane | mdpi.com |
| Pt | ZSM-5 Nanosheets | 110°C | Atmospheric H₂ | 100% conversion, 100% selectivity | mdpi.com |
| Raney Ni | HZSM-5 | Not specified | Not specified | 93.2% yield of propylcyclohexane | nih.gov |
| PtMo | Multiwalled Carbon Nanotubes (MWCNT) | 300°C | 350 psi H₂ | >97% yield of propylcyclohexane | google.com |
| NiMo | Not specified | Not specified | Not specified | Up to 94% yield of cycloalkanes | rsc.org |
Emerging Research Perspectives and Methodological Advancements
Development of Novel Analytical Techniques for Trace Analysis
The detection of 4-propylphenol at trace levels in complex environmental and biological matrices is critical for understanding its distribution and fate. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are still relevant, recent advancements focus on enhancing sensitivity, specificity, and throughput. mdpi.com
Mass spectrometry (MS) coupled with chromatographic techniques is a powerful tool for this purpose. ekb.eg Techniques such as GC-MS and liquid chromatography-mass spectrometry (LC-MS) are widely used for their ability to separate this compound from complex mixtures and provide structural information for definitive identification. ekb.eg For enhanced sensitivity, especially in complex samples, tandem mass spectrometry (MS/MS) is employed, which improves the accuracy and reliability of detecting trace levels of the compound. ekb.eg
Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are increasingly used as refined sample preparation techniques to concentrate this compound from samples and remove interfering substances before instrumental analysis. For particularly challenging matrices, more advanced analytical separation methods are being explored. Two-dimensional gas chromatography, for instance, subjects the sample to successive separations using different selectivity parameters, greatly enhancing resolving power.
A recent development is the use of direct infusion electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) for the high-throughput analysis of this compound and related monolignols. rsc.org This method offers advantages like minimal reagent use, simple sample preparation, and rapid analysis time, making it a sustainable and efficient option for screening large numbers of samples. rsc.org
Table 1: Comparison of Analytical Techniques for Phenolic Compound Analysis
| Technique | Principle | Advantages | Common Applications |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. ekb.eg | High sensitivity and specificity for volatile and semi-volatile compounds. ekb.eg | Analysis of environmental samples and food matrices. |
| LC-MS/MS | Separates compounds based on polarity, followed by two stages of mass analysis for high selectivity. ekb.eg | Suitable for a broad range of polar and non-polar compounds; high sensitivity and accuracy. ekb.eg | Analysis of pharmaceuticals, environmental water samples, and biological fluids. mdpi.comnih.gov |
| DI-ESI-MS/MS | Direct infusion of sample into an electrospray ionization source for mass analysis without prior chromatographic separation. rsc.org | High-throughput, rapid analysis, minimal sample preparation. rsc.org | Screening of monolignols and their derivatives in biorefinery processes. rsc.org |
| SPE/SPME | Extraction and concentration of analytes from a liquid sample onto a solid sorbent. | Sample cleanup, concentration of trace analytes, removal of matrix interference. | Pre-treatment of environmental water and sediment samples. usgs.gov |
Integration of Omics Technologies in Biological Activity Studies (e.g., metabolomics)
To understand the biological activities of this compound, researchers are moving beyond traditional assays and integrating multi-omics technologies. These approaches—including metabolomics, transcriptomics, and proteomics—provide a holistic view of the molecular changes within an organism or cell upon exposure to the compound. mdpi.comnih.gov
Metabolomics, which studies the complete set of small-molecule metabolites, is particularly powerful for capturing the downstream effects of this compound. mdpi.com It can reveal alterations in metabolic pathways and identify potential biomarkers of exposure or effect. mdpi.commdpi.com For example, metabolomics has been coupled with other techniques to perform quality control on food products where phenolic compound profiles, including 2-methoxy-4-propylphenol (B1219966), change over time. pearlbiosystem.comifremer.fr This approach can identify chemical markers for quality control and discrimination between sample groups. pearlbiosystem.com
The integration of various omics platforms allows for a more comprehensive analysis. mdpi.com Combining transcriptomics (gene expression) and proteomics (protein content) with metabolomics can link changes in gene and protein expression directly to functional outcomes at the metabolic level. mdpi.commdpi.com This multi-omics strategy helps to elucidate the mechanisms of action by identifying the specific cellular pathways and molecular targets affected by this compound. nih.govpearlbiosystem.com Such integrated approaches are crucial for moving from observing a phenotypic effect to understanding the underlying genotypic and functional changes. pearlbiosystem.com
Advanced Computational Modeling for Structure-Activity Relationships
Advanced computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is an essential tool for predicting the biological activity of this compound and its analogues based on their molecular structure. ajrconline.orgnih.gov QSAR models use statistical methods to establish a mathematical correlation between chemical structure, represented by molecular descriptors, and a specific biological activity. nih.gov
These models are valuable for rapidly screening compounds and prioritizing them for further experimental testing, which is more cost-effective and faster than traditional assays. ajrconline.org For instance, QSAR studies have been conducted on various phenols, including this compound, to predict properties like estrogenic activity and toxicity. ajrconline.orgresearchgate.net In one study, the estrogenic activities of 55 persistent organic pollutants, including 4-n-propylphenol, were modeled using methods like partial least squares (PLS) and support vector machine (SVM), which relate chemical activities to atomic properties such as electronegativity and volume. researchgate.net
Another application of computational modeling is in understanding interactions with specific biological targets. A 4D-QSAR analysis was performed on analogues of propofol (B549288) (2,6-diisopropylphenol) to map their binding sites on the GABA-A receptor, providing insights into the key ligand-receptor interactions. nih.gov Such detailed modeling helps in designing new molecules with desired activities by modifying the chemical structure in a targeted manner. pitt.edu
Sustainable Synthesis and Catalytic Technologies for Resource Efficiency
The production of this compound is increasingly focused on sustainable methods that improve resource efficiency and utilize renewable feedstocks. ias.ac.in A significant area of research is the catalytic upgrading of lignin (B12514952), an abundant biopolymer that is a major component of woody biomass. acs.org Lignin is a natural source of phenolic compounds, and various strategies are being developed to depolymerize it and convert the resulting fragments into valuable chemicals like this compound. acs.orgsci-hub.se
One green chemistry approach involves the conversion of eugenol (B1671780), another bio-based phenolic compound, into this compound. ias.ac.inresearchgate.net A recent study demonstrated the use of a novel Ni-Co/Al-SBA-15 heterogeneous catalyst for this conversion, achieving a 93% yield of this compound with 100% eugenol conversion under optimized conditions. ias.ac.inresearchgate.net The reusability of such catalysts makes the process economically viable and environmentally sustainable. ias.ac.inresearchgate.net
Other catalytic systems are being explored for the direct conversion of lignin-derived molecules. The steam-assisted dealkylation of 4-n-propylphenol to produce phenol (B47542) and propylene (B89431) has been studied using various acidic zeolite catalysts, with ZSM-5 showing high performance. researchgate.netacs.org Researchers have also developed processes that avoid the need for external hydrogen sources. One such method uses a RuNi/NiAl2O4 catalyst to produce this compound from lignin oil, utilizing hydrogen generated in-situ from water and methanol (B129727), a byproduct of the reaction. acs.org This approach achieved a 17.0 wt % yield from real birch lignin oil. acs.org Similarly, platinum-based catalysts on zeolite supports have shown high efficiency in the hydrodeoxygenation of this compound, a key step in converting lignin-derived molecules into biofuels and chemicals. mdpi.comresearchgate.net
Table 2: Catalytic Systems for this compound Synthesis and Conversion
| Catalyst System | Feedstock | Product(s) | Key Findings |
| Ni–Co/Al-SBA-15 | Eugenol | This compound | Achieved 100% conversion and 93% yield; catalyst is reusable and fits green chemistry principles. ias.ac.inresearchgate.net |
| ZSM-5 Zeolite | 4-n-Propylphenol | Phenol, Propylene | Effective for steam-assisted dealkylation; water co-feed enhances catalyst stability. researchgate.netacs.org |
| RuNi/NiAl2O4 | Birch Lignin Oil | This compound | Operates without an external hydrogen source, achieving a 17.0 wt % yield. acs.org |
| Pt@ZSM-5NS(one) | This compound | Propylcyclohexane (B167486) | Achieved 100% conversion and selectivity in mild hydrodeoxygenation, demonstrating high efficiency for biofuel production. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
